molecular formula C13H15N5OS B11125444 2-phenyl-2-(1H-tetrazol-1-yl)-1-(thiomorpholin-4-yl)ethanone

2-phenyl-2-(1H-tetrazol-1-yl)-1-(thiomorpholin-4-yl)ethanone

Cat. No.: B11125444
M. Wt: 289.36 g/mol
InChI Key: ZDKMGCDOLWPNBM-UHFFFAOYSA-N
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Description

2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a phenyl group, a tetrazole ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent.

    Coupling Reactions: The final step involves coupling the tetrazole, phenyl, and thiomorpholine moieties under specific conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiomorpholine ring.

    Reduction: Reduced or ring-opened products of the tetrazole ring.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its structural properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their function. The phenyl and thiomorpholine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(1H-tetrazol-1-yl)ethan-1-one: Lacks the thiomorpholine ring, making it less versatile in certain applications.

    2-Phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine: Contains an amine group instead of the thiomorpholine ring, which can alter its reactivity and binding properties.

Uniqueness

2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the presence of both the tetrazole and thiomorpholine rings, which provide a combination of structural rigidity and flexibility. This makes it particularly useful in applications requiring specific molecular interactions.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

2-phenyl-2-(tetrazol-1-yl)-1-thiomorpholin-4-ylethanone

InChI

InChI=1S/C13H15N5OS/c19-13(17-6-8-20-9-7-17)12(18-10-14-15-16-18)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

ZDKMGCDOLWPNBM-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C(C2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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